molecular formula C10H17NO9 B570088 1-Deoxy-1-(L-aspartyl)-D-fructose CAS No. 31105-02-9

1-Deoxy-1-(L-aspartyl)-D-fructose

Cat. No.: B570088
CAS No.: 31105-02-9
M. Wt: 295.244
InChI Key: HBBXRCQSHPEJRH-WGDRPHDWSA-N
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Description

1-Deoxy-1-(L-aspartyl)-D-fructose is a compound that combines the amino acid L-aspartic acid with the sugar D-fructose

Biochemical Analysis

Biochemical Properties

1-Deoxy-1-(L-aspartyl)-D-fructose plays a significant role in biochemical reactions, particularly in the context of the Maillard reaction, where it acts as an intermediate. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an Amadori compound, which is formed during the initial stages of the Maillard reaction . The interaction of this compound with enzymes such as aspartate-tRNA ligase is crucial for its incorporation into biochemical pathways . Additionally, this compound can bind to proteins, influencing their structure and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can affect cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to enzymes such as aspartate-tRNA ligase, affecting their activity . Additionally, this compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways. Changes in gene expression induced by this compound can result in the upregulation or downregulation of genes involved in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to the formation of other products . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to influence cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic pathways . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. This compound participates in the Maillard reaction, where it acts as an intermediate . Additionally, it can influence metabolic flux and metabolite levels by interacting with enzymes such as aspartate-tRNA ligase . The involvement of this compound in these pathways highlights its significance in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in various cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . The subcellular localization of this compound is essential for its role in biochemical processes and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-1-(L-aspartyl)-D-fructose typically involves the condensation of L-aspartic acid with D-fructose. This reaction can be catalyzed by various agents, including acids or enzymes, under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently, followed by purification steps to isolate the product from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-1-(L-aspartyl)-D-fructose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Deoxy-1-(L-aspartyl)-D-fructose has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in metabolic pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Comparison with Similar Compounds

1-Deoxy-1-(L-aspartyl)-D-fructose can be compared with other similar compounds, such as:

    1-Deoxy-1-(L-glutamyl)-D-fructose: Similar in structure but with L-glutamic acid instead of L-aspartic acid.

    1-Deoxy-1-(L-alanyl)-D-fructose: Contains L-alanine instead of L-aspartic acid.

    1-Deoxy-1-(L-phenylalanyl)-D-fructose: Contains L-phenylalanine instead of L-aspartic acid.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of L-aspartic acid and D-fructose, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO9/c12-3-6(14)9(18)8(17)5(13)2-11-4(10(19)20)1-7(15)16/h4,6,8-9,11-12,14,17-18H,1-3H2,(H,15,16)(H,19,20)/t4-,6+,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBXRCQSHPEJRH-WGDRPHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314135
Record name Fructose-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31105-02-9
Record name Fructose-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31105-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Deoxy-D-fructos-1-yl)aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fructose-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-DEOXY-D-FRUCTOSYL)-L-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ6O6W5N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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